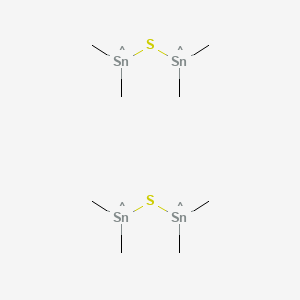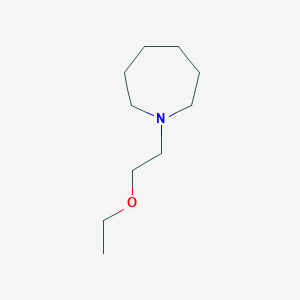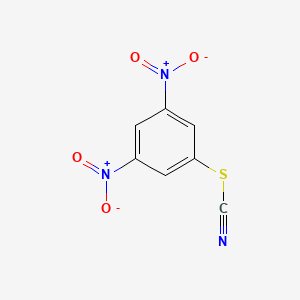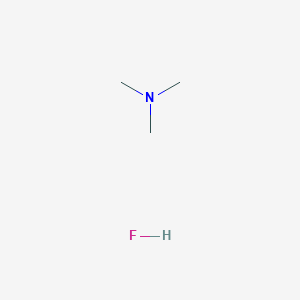![molecular formula C17H17N5 B14490658 8-Methyl-2-phenyl-6,7,8,9-tetrahydrobenzo[g]pteridin-4-amine CAS No. 63727-09-3](/img/structure/B14490658.png)
8-Methyl-2-phenyl-6,7,8,9-tetrahydrobenzo[g]pteridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-2-phenyl-6,7,8,9-tetrahydrobenzo[g]pteridin-4-amine is a heterocyclic compound that belongs to the class of pteridines. Pteridines are known for their diverse biological activities and are found in various natural products and pharmaceuticals. This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-phenyl-6,7,8,9-tetrahydrobenzo[g]pteridin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
8-Methyl-2-phenyl-6,7,8,9-tetrahydrobenzo[g]pteridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
8-Methyl-2-phenyl-6,7,8,9-tetrahydrobenzo[g]pteridin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 8-Methyl-2-phenyl-6,7,8,9-tetrahydrobenzo[g]pteridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-4-aminopteridine: Similar in structure but lacks the methyl group and the tetrahydrobenzo ring.
6,7,8,9-Tetrahydropteridine: Shares the tetrahydropteridine core but differs in the substitution pattern.
4-Aminopteridine: Lacks the phenyl and methyl groups and the tetrahydrobenzo ring.
Uniqueness
8-Methyl-2-phenyl-6,7,8,9-tetrahydrobenzo[g]pteridin-4-amine is unique due to its specific substitution pattern and the presence of the tetrahydrobenzo ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
63727-09-3 |
|---|---|
Formule moléculaire |
C17H17N5 |
Poids moléculaire |
291.35 g/mol |
Nom IUPAC |
8-methyl-2-phenyl-6,7,8,9-tetrahydrobenzo[g]pteridin-4-amine |
InChI |
InChI=1S/C17H17N5/c1-10-7-8-12-13(9-10)20-17-14(19-12)15(18)21-16(22-17)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H2,18,20,21,22) |
Clé InChI |
FBOWKNIXPDXRGH-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=C(C1)N=C3C(=N2)C(=NC(=N3)C4=CC=CC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




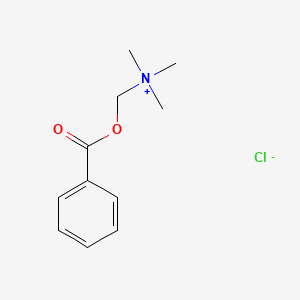
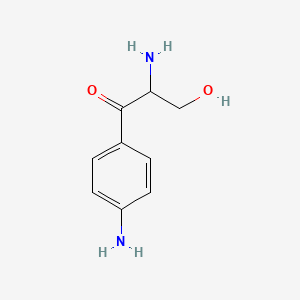
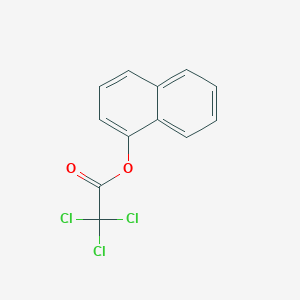
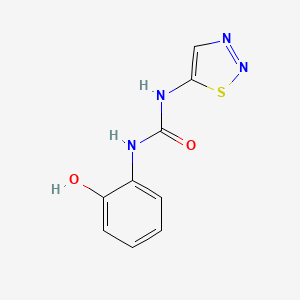
![O-Ethyl S-[2-(ethylsulfanyl)ethyl] cyclohexylphosphonothioate](/img/structure/B14490612.png)

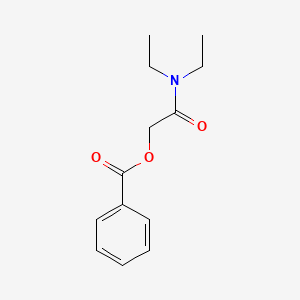
![1-[Dichloro(fluoro)methyl]-3-(trifluoromethyl)benzene](/img/structure/B14490632.png)
